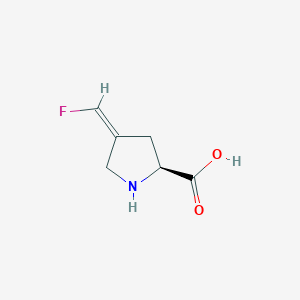
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) is a synthetic amino acid derivative characterized by the presence of a fluoromethylene group attached to the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) typically involves the introduction of a fluoromethylene group into the proline structure. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of the fluoromethylene group.
Industrial Production Methods
Industrial production of L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoromethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted proline derivatives.
Applications De Recherche Scientifique
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylene group can enhance the compound’s binding affinity and selectivity, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(Fluoromethylene)-L-proline: An isomer with a different spatial arrangement of the fluoromethylene group.
4-Fluoroproline: A derivative with a fluorine atom directly attached to the proline ring.
4-Methylene-L-proline: A compound with a methylene group instead of a fluoromethylene group.
Uniqueness
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) is unique due to the presence of the fluoromethylene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
Numéro CAS |
138958-02-8 |
|---|---|
Formule moléculaire |
C6H8FNO2 |
Poids moléculaire |
145.13 g/mol |
Nom IUPAC |
(2S,4Z)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2-/t5-/m0/s1 |
Clé InChI |
WQELYDVKHZIJHJ-PSRSYCBASA-N |
SMILES |
C1C(NCC1=CF)C(=O)O |
SMILES isomérique |
C\1[C@H](NC/C1=C\F)C(=O)O |
SMILES canonique |
C1C(NCC1=CF)C(=O)O |
Synonymes |
L-Proline, 4-(fluoromethylene)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















